N-(2,3-dimethylphenyl)thiolan-3-amine
Description
N-(2,3-Dimethylphenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring with an amine group at the 3-position. The amine nitrogen is substituted with a 2,3-dimethylphenyl group.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-4-3-5-12(10(9)2)13-11-6-7-14-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
IHBPZVFSIBWJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCSC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)thiolan-3-amine typically involves the reaction of 2,3-dimethylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N-(2,3-dimethylphenyl)thiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Methyl and methoxy groups minimally affect molecular weight but alter electronic and steric profiles.
Electronic and Steric Properties: Fluorine (C₁₁H₁₄FNS, ): Electron-withdrawing nature may improve resistance to oxidative degradation. Methoxy groups (C₁₂H₁₇NOS, ): Electron-donating effects can improve solubility in polar solvents.
Synthetic Routes :
- Analogs like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () are synthesized via nucleophilic substitution using sodium hydride and aryl halides. A similar approach could be applied to this compound by reacting thiolan-3-amine with 2,3-dimethylphenyl halides.
Crystallographic Insights :
- Structural studies on related compounds (e.g., ) reveal planar aromatic rings and dihedral angles between substituents (e.g., 87.5° between thiophene and naphthalene rings). Such data are critical for understanding conformational preferences and packing interactions.
Biological Activity
N-(2,3-dimethylphenyl)thiolan-3-amine is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiolane ring and an amine functional group, with a 2,3-dimethylphenyl substituent. The molecular formula is C₉H₁₃N₁S, which contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃N₁S |
| Structure Features | Thiolane ring, amine group |
| Unique Properties | Potential for antimicrobial and anticancer activities |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and receptor functions, leading to significant biological effects. Specific pathways affected include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Binding : It can bind to specific receptors, potentially altering signal transduction pathways associated with disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Shows activity against Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells.
Case Studies
-
Antimicrobial Activity Study :
A study conducted on various derivatives of thiolane compounds revealed that this compound had superior antibacterial properties compared to other analogs. The study reported an MIC of 32.6 μg/mL against E. coli, outperforming standard antibiotics like ampicillin . -
Anticancer Research :
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methylphenyl)thiolan-3-amine | Similar thiolane structure | Moderate antimicrobial activity |
| N-(4-methylphenyl)thiolan-3-amine | Para-methyl substitution | Lower anticancer potential |
| N-(2,4-dimethylphenyl)thiolan-3-amine | Additional methyl group | Enhanced lipophilicity |
These comparisons highlight how specific substitutions can influence both chemical behavior and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
